Regioisomeric Furan Position: 6-(Furan-3-yl)pyridin-3-yl Versus 5-(Furan-3-yl)pyridin-3-yl Scaffolds
The target compound incorporates the furan-3-yl substituent at the 6-position of the pyridine ring, creating a 6-(furan-3-yl)pyridin-3-yl scaffold. In contrast, the closest regioisomer, 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS not independently verified in primary literature), bears the furan-3-yl group at the pyridine 5-position. In the pyridyl-furan antimalarial series described by Ling et al. (2023), the position of the heterocyclic substituent on the central pyridine ring was a critical determinant of PfPI4KIIIB inhibitory potency, with certain regioisomers displaying >10-fold differences in IC50 values [1]. Although no head-to-head data exist for this specific compound pair, the class-level SAR establishes that furan positional isomerism on the pyridine ring is a non-trivial variable that directly affects target binding geometry.
| Evidence Dimension | Regiochemistry of furan substitution on central pyridine |
|---|---|
| Target Compound Data | 6-(furan-3-yl)pyridin-3-yl scaffold; furan attached at pyridine C6, methylene linker at C3 |
| Comparator Or Baseline | 5-(furan-3-yl)pyridin-3-yl scaffold (regioisomer); furan attached at pyridine C5, methylene linker at C3 |
| Quantified Difference | No direct quantitative comparison data available for this specific pair. Class-level SAR from Ling et al. (2023) demonstrates >10-fold potency variation between pyridyl-furan regioisomers against PfPI4KIIIB [1]. |
| Conditions | Class-level inference drawn from PfPI4KIIIB inhibition and P. falciparum blood-stage growth assays reported in ACS Infect Dis. 2023. |
Why This Matters
Procurement of the incorrect regioisomer may result in an inactive or significantly less potent compound against the intended kinase target, wasting screening resources.
- [1] Ling DB, Nguyen W, Looker O, et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infect Dis. 2023;9(10):1956-1971. doi:10.1021/acsinfecdis.3c00138 View Source
